2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)thiazoline is a heterocyclic organic compound that features a thiazoline ring substituted with a 4-chlorophenyl group. Thiazolines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)thiazoline typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazoline ring . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-(4-chlorophenyl)thiazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)thiazoline undergoes various chemical reactions, including:
Oxidation: The thiazoline ring can be oxidized to form thiazole derivatives.
Reduction: Reduction of the thiazoline ring can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 2-position of the thiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Thiazole derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)thiazoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)thiazoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)thiazole: Similar structure but with a thiazole ring instead of thiazoline.
2-(4-Chlorophenyl)thiazolidine: Reduced form of thiazoline with a saturated ring.
2-(4-Chlorophenyl)oxazole: Contains an oxygen atom in place of sulfur in the ring.
Uniqueness
2-(4-Chlorophenyl)thiazoline is unique due to its specific substitution pattern and the presence of the thiazoline ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
13084-29-2 |
---|---|
Molecular Formula |
C9H8ClNS |
Molecular Weight |
197.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H8ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 |
InChI Key |
CETOTCRSQNJNNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.